N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a piperidine ring conjugated to a benzyl group and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be achieved through the catalytic hydrogenation of 4-benzylpyridine . The next step involves the reaction of 4-benzylpiperidine with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It acts as a monoamine oxidase inhibitor (MAOI), preferentially inhibiting the MAO-A isoform . This inhibition leads to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the chlorophenoxyacetamide moiety.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Contains a similar piperidine structure but with a different functional group.
Indole derivatives: Although structurally different, they share some pharmacological properties and applications in medicinal chemistry.
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a monoamine oxidase inhibitor with selectivity for MAO-A sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWMJSYPDQVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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